![molecular formula C9H8F3NO2 B14207780 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide CAS No. 802935-65-5](/img/structure/B14207780.png)
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide is a fluorinated organic compound with the molecular formula C17H12F6N2O3. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide typically involves the reaction of trifluoroacetic anhydride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl groups but lacking the hydroxy(phenyl)methyl moiety.
2,2,2-Trifluoro-N-phenylacetamide: Another related compound with a phenyl group but different functional groups.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Used in gas chromatography and has different applications compared to 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and hydroxy(phenyl)methyl moiety, which confer distinct chemical properties and biological activities. This makes it particularly valuable in specialized research and industrial applications .
Propriétés
Numéro CAS |
802935-65-5 |
|---|---|
Formule moléculaire |
C9H8F3NO2 |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[hydroxy(phenyl)methyl]acetamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(15)13-7(14)6-4-2-1-3-5-6/h1-5,7,14H,(H,13,15) |
Clé InChI |
QKRSQALNAUWDGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(NC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


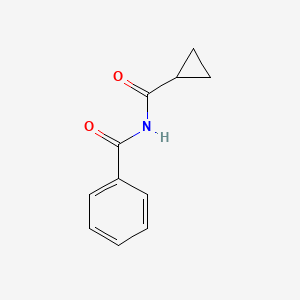
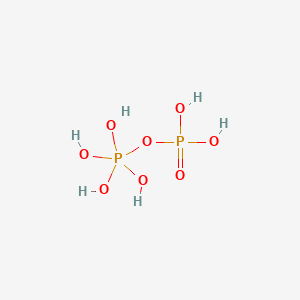
![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)
![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)

![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
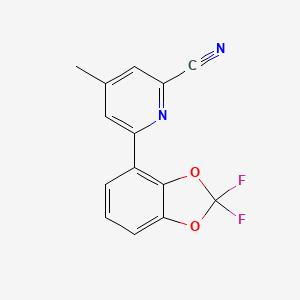
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)
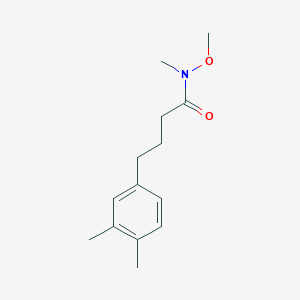
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
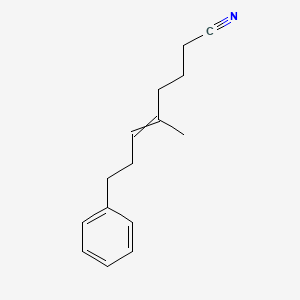
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
